molecular formula C20H16ClN3OS B2445115 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide CAS No. 897458-91-2

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide

Cat. No. B2445115
CAS RN: 897458-91-2
M. Wt: 381.88
InChI Key: UGTPHXIBJKKNNJ-UHFFFAOYSA-N
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Description

“2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide” is a derivative of imidazothiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .


Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of this compound revealed its potential as an anticancer agent . Specifically:

Immunostimulating Properties

Imidazothiazole derivatives, including this compound, have attracted attention due to their diverse biological activities. Levamisole, a related compound, has been studied for its immunostimulating effects in cancer treatment . Levamisole modulates the immune system by activating T-cells, increasing neutrophil mobility, and stimulating antibody formation.

Other Potential Applications

While anticancer activity and immunostimulation are prominent, further research may uncover additional applications. Imidazothiazole derivatives have also shown antifungal, antitubercular, antipsychotic, and antiviral properties . For instance, Levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) has been explored beyond parasitic infections due to its immunomodulatory effects .

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPHXIBJKKNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methyl-N-phenylacetamide

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